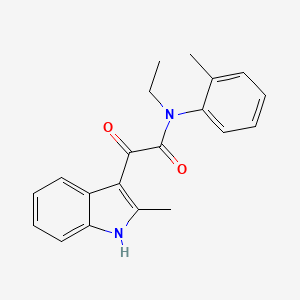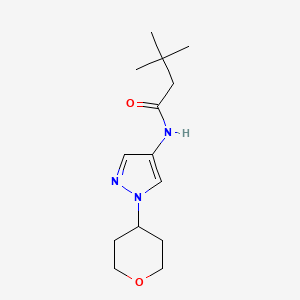
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone (hereafter referred to as CP) is an organic compound with a wide range of applications in scientific research. CP is a hydrophobic, non-toxic, and highly stable molecule that can be used as a solvent, a ligand, and a reagent in various laboratory experiments. CP has been extensively studied due to its potential in various scientific applications and its ability to interact with a variety of molecules.
Aplicaciones Científicas De Investigación
CP has a variety of applications in scientific research due to its ability to interact with a variety of molecules. CP has been used as a ligand in metal-catalyzed cross-coupling reactions, as a solvent for organic reactions, and as a reagent for the synthesis of organic compounds. CP has also been used in the synthesis of polymers, in the production of nanoparticles, and in the synthesis of drugs.
Mecanismo De Acción
CP has a variety of mechanisms of action depending on its application. In metal-catalyzed cross-coupling reactions, CP acts as a ligand, binding to the metal and stabilizing the reaction. In organic reactions, CP acts as a solvent, facilitating the reaction by providing a medium in which the reactants can interact. In the synthesis of polymers and nanoparticles, CP acts as a reagent, providing the necessary reactants for the reaction.
Biochemical and Physiological Effects
CP has no known biochemical or physiological effects. Due to its low toxicity and high stability, CP is considered to be non-toxic and safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using CP in laboratory experiments are its low toxicity, high stability, and ability to interact with a variety of molecules. These properties make CP an ideal choice for a wide range of laboratory experiments. The main limitation of using CP is its cost, as it can be relatively expensive compared to other reagents.
Direcciones Futuras
The future of CP in scientific research is bright due to its wide range of applications and its ability to interact with a variety of molecules. CP could be used in the development of new drugs, in the synthesis of new polymers, and in the production of new nanoparticles. CP could also be used in the development of new catalysts, in the synthesis of new organic compounds, and in the production of new materials. Additionally, CP could be used in the development of new analytical techniques and in the study of biochemical and physiological processes.
Métodos De Síntesis
CP can be synthesized through a number of methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction yields a mixture of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone and 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone hydrochloride. The hydrochloride can then be separated from the CP through recrystallization.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO/c1-13-15(11-16-18(22)7-4-8-19(16)23)20(25)9-10-24(13)12-14-5-2-3-6-17(14)21/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSNKLRMVGWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2Cl)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

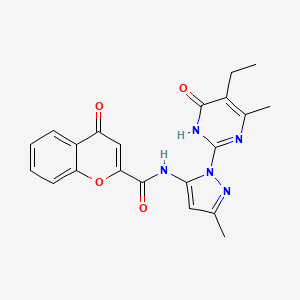

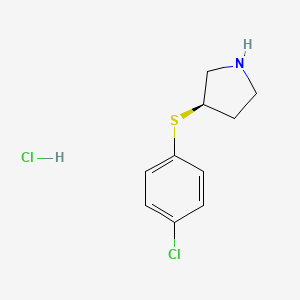
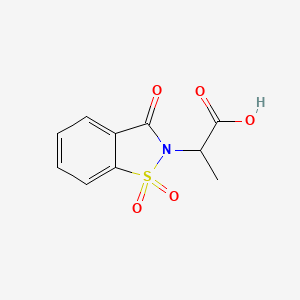

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)
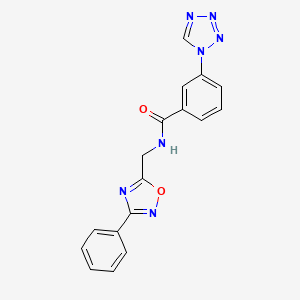
![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)
![8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455426.png)
